Benzyl (R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
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Overview
Description
Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an aminomethyl group and two fluorine atoms, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of a suitable aldehyde or ketone precursor.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the piperidine ring to a more saturated structure.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, saturated piperidine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target sites, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. The carboxylate group can participate in coordination with metal ions or other functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzylaminocoumarin: A compound with a benzylamino side chain and coumarin skeleton, known for its anti-Alzheimer’s activity.
N-benzyl-benzoylhydroxamic acid: A compound with phytotoxic effects and inhibitory activity against metallo-oxygenase enzymes.
Uniqueness
Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18F2N2O2 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
benzyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)7-6-12(8-17)18(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2/t12-/m1/s1 |
InChI Key |
USLUFKQQRBBALX-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC(CN([C@H]1CN)C(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
C1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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